
4-Hydroxy-3-piperidin-1-ylmethyl-chromen-2-one
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Overview
Description
CL-196901: 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one , is a compound belonging to the class of hydroxycoumarins. Hydroxycoumarins are known for their diverse biological activities and are often used in medicinal chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one typically involves the reaction of 4-hydroxycoumarin with 1-piperidinylmethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Key Reaction Parameters
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Catalysts : Oxalic acid (0.28 mmol) or barium silicate nanoparticles (0.28 mg) are effective catalysts.
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Solvents : Polar protic solvents, particularly aqueous media , yield optimal results (85% yield) . Non-polar solvents or solvent-free conditions lead to lower yields.
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Reaction Conditions : Room temperature or mild heating, depending on the catalyst and solvent.
Parameter | Optimal Value |
---|---|
Catalyst (oxalic acid) | 0.28 mmol |
Catalyst (BaSiO₃ NPs) | 0.28 mg |
Solvent | Aqueous medium |
Mechanism
The reaction proceeds via nucleophilic attack of the enolate form of 4-hydroxycoumarin on the aldehyde, followed by condensation with piperidine. The catalyst facilitates deprotonation and stabilization of intermediates .
Scope of Substrates
The synthesis tolerates a wide range of aromatic aldehydes and amines:
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Aldehydes : Electron-withdrawing groups (e.g., chloro, nitro) enhance reactivity, while electron-donating groups (e.g., methoxy) reduce yields .
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Amines : Piperidine is most commonly used, but pyrrolidine and other cyclic amines also participate .
Examples of Derivatives
Acylated Derivatives
The compound can undergo C-acylation at the 3-position using acid chlorides and bases like piperidine. This reaction is facilitated by ultrasound and proceeds via enolate formation .
Mechanism of Acylation
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Deprotonation : The hydroxyl group is deprotonated, forming an alcoholate anion.
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Enolate Formation : Mesomeric stabilization of the enolate allows nucleophilic attack.
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Acyl Transfer : Reaction with acid chlorides introduces acyl groups at the 3-position.
Chemical Stability and Reactivity
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Hydrolysis : The chromenone ring is stable under acidic conditions but may undergo hydrolysis under strong basic conditions.
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Electrophilic Substitution : The phenolic hydroxyl group directs electrophilic attack to the para position.
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Oxidation : Susceptible to oxidation at the 3-position due to the enolizable hydrogen.
Spectroscopic Characterization
Scientific Research Applications
Chemical Properties and Structure
4-Hydroxy-3-piperidin-1-ylmethyl-chromen-2-one, with the molecular formula C15H17NO3 and a molecular weight of approximately 273.33 g/mol, belongs to the class of chromones. The presence of the hydroxyl group at the 4-position and the piperidinyl substituent at the 3-position are critical for its biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, studies have demonstrated its ability to inhibit growth in both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown cytotoxic effects against several cancer cell lines, including those associated with leukemia and myeloma .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. The compound has shown promise in targeting β-amyloid plaques, which are characteristic of Alzheimer's pathology. Its derivatives have been evaluated for their binding affinities to these plaques, indicating potential as diagnostic agents for early detection .
Table: Summary of Biological Evaluations
Mechanism of Action
The mechanism of action of 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate various signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one: can be compared with other hydroxycoumarins, such as:
- 4-hydroxycoumarin
- 7-hydroxycoumarin
- 6-hydroxycoumarin
Uniqueness: The presence of the 1-piperidinylmethyl group in 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one distinguishes it from other hydroxycoumarins. This structural feature imparts unique biological activities and chemical reactivity, making it a valuable compound for research and development .
Biological Activity
4-Hydroxy-3-piperidin-1-ylmethyl-chromen-2-one, a chromone derivative, has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-hydroxycoumarin with piperidine derivatives in the presence of catalysts like barium silicate nanoparticles. This method has shown high yields and efficiency in producing the desired compound under environmentally friendly conditions .
Key Structural Features:
- Molecular Formula: C15H17NO3
- Molecular Weight: 273.30 g/mol
- Functional Groups: Hydroxy, piperidine, and chromone moieties contribute to its biological activity.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant inhibitory effects on inflammatory gene expression. In vitro studies demonstrated its ability to inhibit TLR3-induced expression of pro-inflammatory cytokines such as IL-6 and CIG5 in human small airway epithelial cells (hSAECs). The compound showed IC50 values in the submicromolar range, indicating potent activity against these inflammatory markers .
Compound | IC50 (μM) against IL-6 | IC50 (μM) against CIG5 |
---|---|---|
This compound | 0.28 | 0.31 |
Positive Control | 0.92 | 1.02 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In studies involving prostate cancer cell lines (PC3 and DU145), it exhibited dose-dependent cytotoxicity. The compound induced apoptosis and cell cycle arrest, demonstrating its effectiveness as an anticancer agent .
Case Study: Prostate Cancer Cell Lines
- Cell Line: PC3
- IC50 at 24h: 40.1 μg/mL
- IC50 at 48h: 27.05 μg/mL
- IC50 at 72h: 26.43 μg/mL
- Cell Line: DU145
- IC50 at 24h: 98.14 μg/mL
- IC50 at 48h: 62.5 μg/mL
- IC50 at 72h: 41.85 μg/mL
The mechanism through which this compound exerts its biological effects is multifaceted:
- Inhibition of Inflammatory Pathways: The compound inhibits TLR3 signaling pathways, leading to decreased expression of inflammatory cytokines.
- Induction of Apoptosis in Cancer Cells: It promotes chromatin condensation and DNA damage in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: The compound causes cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-hydroxy-3-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C15H17NO3/c17-14-11-6-2-3-7-13(11)19-15(18)12(14)10-16-8-4-1-5-9-16/h2-3,6-7,17H,1,4-5,8-10H2 |
InChI Key |
ZZUCJGSOKDNIEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
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